Formamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
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Overview
Description
Preparation Methods
The synthesis of N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide typically involves the reaction of indole derivatives with formamide under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines .
Scientific Research Applications
N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
What sets N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61458-27-3 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-oxo-3,3-diphenylindol-1-yl)formamide |
InChI |
InChI=1S/C21H16N2O2/c24-15-22-23-19-14-8-7-13-18(19)21(20(23)25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H,22,24) |
InChI Key |
BKLPUAAIFBMIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C2=O)NC=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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